molecular formula C10H11NO2 B303375 3-Ethoxy-1-isoindolinone

3-Ethoxy-1-isoindolinone

Cat. No. B303375
M. Wt: 177.2 g/mol
InChI Key: GRVRISZZPGQITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1-isoindolinone is a chemical compound that belongs to the group of isoindolinones. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-isoindolinone is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
3-Ethoxy-1-isoindolinone has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethoxy-1-isoindolinone is its broad spectrum of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. However, one of the main limitations of 3-Ethoxy-1-isoindolinone is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-Ethoxy-1-isoindolinone. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its various biological activities. Finally, there is a need for in vivo studies to evaluate its safety and efficacy in animal models.
In conclusion, 3-Ethoxy-1-isoindolinone is a promising compound with potential applications in various fields. Its diverse biological activities make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3-Ethoxy-1-isoindolinone involves the reaction of phthalimide with ethyl iodide in the presence of a base. This reaction results in the formation of 3-Ethoxy-1-isoindolinone as the main product. The purity of the product can be enhanced by recrystallization using a suitable solvent.

Scientific Research Applications

3-Ethoxy-1-isoindolinone has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-ethoxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10-8-6-4-3-5-7(8)9(12)11-10/h3-6,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVRISZZPGQITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-1-isoindolinone

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